1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine
Description
Historical Development and Discovery
The development of this compound emerged from the broader historical context of piperidine derivative research that began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained piperidine by reacting piperine with nitric acid. The naming convention derives from the genus Piper, the Latin word for pepper, reflecting its natural origins in black pepper constituents.
The evolution toward substituted piperidine derivatives gained momentum throughout the 20th century as researchers recognized the pharmaceutical potential of this heterocyclic scaffold. The specific development of tert-butoxycarbonyl (Boc) protected piperidine derivatives represented a significant advancement in synthetic methodology, providing chemists with robust protecting group strategies that could withstand various reaction conditions while maintaining synthetic accessibility.
The incorporation of dimethylaminomethylene substituents into piperidine frameworks emerged as researchers sought to introduce nucleophilic characteristics and enhanced reactivity patterns. This combination of Boc protection with dimethylaminomethylene substitution created a new class of synthetic intermediates capable of participating in diverse condensation reactions and carbon-nitrogen bond formation processes.
The specific positional isomer this compound distinguishes itself from related compounds through its unique substitution pattern, where the dimethylaminomethylene group occupies the 4-position relative to a 3-oxo functionality. This structural arrangement provides distinct reactivity profiles compared to the more commonly studied 3-[(dimethylamino)methylene]-4-oxo variants found extensively in the literature.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound incorporates several critical design elements that contribute to its significance in heterocyclic chemistry. The piperidine core adopts the characteristic chair conformation similar to cyclohexane, providing conformational stability while maintaining synthetic accessibility. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations with the nitrogen-hydrogen bond positioned either axially or equatorially, with the equatorial conformation typically favored by approximately 0.72 kilocalories per mole in the gas phase.
The tert-butoxycarbonyl protecting group serves multiple structural and synthetic functions within the molecular framework. This bulky protecting group provides steric hindrance that influences conformational preferences while offering chemical stability under a wide range of reaction conditions. The tert-butyl ester linkage can be selectively removed under acidic conditions, making it an ideal temporary protecting strategy for synthetic manipulations.
Table 1: Structural Comparison of Key Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₃H₂₂N₂O₃ | 254.33 | 4-position dimethylaminomethylene, 3-oxo |
| 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine | C₁₃H₂₂N₂O₃ | 254.33 | 3-position dimethylaminomethylene, 4-oxo |
| 1-Boc-4-methylaminopiperidine | C₁₁H₂₂N₂O₂ | 214.30 | 4-position methylamino substitution |
The dimethylaminomethylene substituent at the 4-position creates an enamine-like system that exhibits unique electronic properties. This structural motif provides nucleophilic characteristics essential for forming new carbon-nitrogen bonds through condensation reactions. The electron-donating nature of the dimethylamino group activates the methylene carbon toward electrophilic attack while simultaneously stabilizing carbocationic intermediates through resonance effects.
The ketone functionality at the 3-position introduces additional reactivity patterns, creating multiple sites for chemical transformation within a single molecular framework. This carbonyl group can participate in nucleophilic addition reactions, reductive processes, and various condensation reactions that expand the synthetic utility of the compound.
The positioning of functional groups in this specific arrangement creates unique steric and electronic environments that differentiate this compound from constitutional isomers. The spatial relationship between the 3-oxo and 4-dimethylaminomethylene substituents influences both reactivity patterns and conformational preferences, making this particular isomer valuable for specific synthetic applications.
Position Within Piperidine Derivative Research
Within the broader landscape of piperidine derivative research, this compound occupies a specialized niche that bridges fundamental heterocyclic chemistry with applied pharmaceutical synthesis. The piperidine structural motif appears in numerous natural alkaloids and pharmaceutical compounds, establishing its importance as a privileged scaffold in medicinal chemistry.
Contemporary piperidine derivative research encompasses multiple synthetic strategies including asymmetric hydrogenation, radical cyclization, and multicomponent reactions. Recent advances have demonstrated the utility of rhodium and ruthenium catalysts for stereoselective hydrogenation of substituted piperidinones, providing access to complex chiral architectures with high enantioselectivity. The development of rhodium complexes with ferrocene ligands has achieved defluorination impurity levels below one percent in related transformations.
Table 2: Recent Synthetic Methodologies in Piperidine Chemistry
| Methodology | Catalyst System | Typical Yields | Key Applications |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II) complexes | 85-95% | Chiral piperidine synthesis |
| Radical Cyclization | Triethylborane | 60-80% | Polysubstituted derivatives |
| Aza-Prins Reactions | NHC-Cu(I)/ZrCl₄ | 70-85% | Trans-selective products |
| Michael/Mannich Cascades | Various Lewis acids | 65-90% | Multi-substituted frameworks |
The compound's position within piperidine research is further emphasized by its role as a synthetic intermediate in complex molecule construction. The Boc protecting group strategy allows for selective functional group manipulations while maintaining structural integrity, making these derivatives valuable building blocks for natural product synthesis and pharmaceutical development.
Research into piperidine derivatives has expanded to include novel cyclization strategies such as intramolecular radical cascades and aza-Sakurai cyclizations. These methodologies have enabled the construction of spiropiperidines and other complex architectures that were previously challenging to access. The development of environmentally friendly synthetic approaches, including water-mediated cyclizations and calcium carbide-promoted reactions, reflects the evolving priorities in heterocyclic synthesis.
The integration of multicomponent reaction strategies has proven particularly valuable for generating diverse piperidine libraries. Pseudo four-component syntheses have enabled the construction of polysubstituted piperidinones with modest to high yields, providing access to structural diversity that supports both medicinal chemistry applications and fundamental research investigations.
Current research directions in piperidine chemistry emphasize sustainable synthesis methods, improved stereoselectivity, and expanded functional group compatibility. The development of new catalytic systems and reaction conditions continues to enhance the accessibility of complex piperidine derivatives while reducing environmental impact and improving synthetic efficiency.
Properties
IUPAC Name |
tert-butyl (4Z)-4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVVKCJFSGWRSI-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C/N(C)C)/C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856519 | |
| Record name | tert-Butyl (4Z)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871726-72-6 | |
| Record name | tert-Butyl (4Z)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a dimethylaminomethylene substituent and a Boc (tert-butyloxycarbonyl) protecting group. The molecular formula is C12H18N2O2, with a molecular weight of 218.29 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Activity
The compound has also shown promise in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in the context of chronic inflammatory diseases.
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. It is hypothesized that the dimethylamino group enhances the compound's ability to penetrate cell membranes, facilitating its biological effects.
Research Findings and Case Studies
Scientific Research Applications
Synthetic Applications
1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:
- Condensation Reactions : The dimethylaminomethylene group can undergo condensation with carbonyl compounds to form imines or related derivatives.
- Nucleophilic Substitution : The piperidine ring can be functionalized through nucleophilic substitution reactions, allowing for the introduction of diverse substituents .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Condensation | Formation of imines with aldehydes | Imines |
| Nucleophilic Substitution | Functionalization of piperidine derivatives | Substituted piperidines |
| Reduction | Conversion of ketones to alcohols | Alcohol derivatives |
Biological Applications
The compound has been studied for its biological activities, particularly in the context of drug discovery and development.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Activity : Research indicated that certain analogs showed significant activity against Gram-positive bacteria, highlighting their potential in developing new antibiotics.
Industrial Applications
In addition to its research applications, this compound is valuable in the pharmaceutical industry for:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Backbone Variants
a. 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine (CAS 157327-42-9)
- Structural Difference: The ketone and dimethylamino methylene groups are swapped (3-oxo vs. 4-oxo).
- Impact : This positional isomer exhibits a similarity score of 0.81 to the target compound . The altered ketone position may influence reactivity, as nucleophilic attacks typically target the oxo group. For example, the 4-oxo derivative might exhibit distinct regioselectivity in Michael addition reactions compared to the 3-oxo analog.
- Applications : Both compounds serve as intermediates, but synthetic pathways diverge due to electronic and steric differences.
b. tert-Butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate (CAS 79099-07-3)
- Structural Difference : A pyrrolidine ring (5-membered) replaces the piperidine backbone (6-membered).
- Its similarity score is 0.78 .
- Applications : Pyrrolidine derivatives are often used in asymmetric catalysis, whereas piperidine analogs are more common in alkaloid synthesis.
Functional Group Modifications
a. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 175406-94-7)
- Structural Difference: A benzyl group and ester replace the Boc and dimethylamino methylene groups.
- Impact : Despite a high similarity score (0.97 ), the benzyl and ester substituents alter solubility and electronic properties . The absence of the Boc group simplifies deprotection steps but reduces stability under acidic conditions.
- Applications : This compound is utilized in peptide synthesis, whereas the target compound is favored for amine protection.
b. 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE
- Structural Difference: A morpholine carbonyl group replaces the dimethylamino methylene moiety.
- Impact : The morpholine group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification shifts reactivity toward acyl transfer reactions rather than nucleophilic additions .
Substituent Effects on Reactivity
- Dimethylamino vs. Methacrylate Groups: Evidence from resin studies (e.g., ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino) ethyl methacrylate) shows that dimethylamino groups promote higher degrees of conversion in polymerization due to superior electron-donating effects . This principle may extend to the target compound, where the dimethylamino methylene group enhances nucleophilicity compared to esters or amides.
Data Tables
Table 1: Structural and Functional Comparison
Research Insights
- Positional Isomerism: Even minor structural changes (e.g., oxo group position) significantly alter reaction pathways. For instance, 3-oxo derivatives may favor enolate formation, while 4-oxo analogs could stabilize resonance structures .
- Role of Boc Group : The Boc group in the target compound provides steric shielding, reducing unwanted side reactions during multi-step syntheses .
Q & A
Q. How can researchers optimize the synthesis of 1-Boc-4-[(dimethylamino)methylene]-3-oxopiperidine to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature, solvent selection, and catalyst efficiency. For example, piperazine derivatives (e.g., 1-Boc-4-(2-methoxycarbonylphenyl)piperazine) in and are synthesized using palladium catalysts or specialized building blocks, suggesting analogous reagents (e.g., dimethylaminomethylene precursors) may enhance yield. Purification via column chromatography with gradients optimized for polar intermediates (common in Boc-protected compounds) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H NMR to identify byproducts early .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR for backbone assignment; H-N HMBC to confirm dimethylamino-methylene connectivity.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- HPLC : Reverse-phase HPLC with UV detection (220–280 nm) for purity assessment.
Cross-reference spectral data with computational predictions (e.g., DFT for tautomeric forms) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow guidelines from Safety Data Sheets (SDS) of structurally similar compounds ():
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Sealed containers under inert gas (N/Ar) at –20°C to prevent decomposition.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected tautomeric forms) during structural elucidation?
- Methodological Answer : Contradictory NMR or IR data may arise from keto-enol tautomerism. Strategies include:
- Variable Temperature (VT) NMR : Track proton shifts to identify equilibrium states.
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated spectra for tautomers (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- X-ray Crystallography : Use SHELX () to resolve solid-state structures, confirming dominant tautomeric forms.
Iterative analysis, as described in ’s qualitative frameworks, ensures systematic validation .
Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C/40°C.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life.
Reference regulatory guidelines for impurities () to align with pharmaceutical stability testing standards .
Q. How can computational chemistry predict reactivity in downstream derivatization (e.g., nucleophilic attacks or cyclization)?
- Methodological Answer : Employ molecular modeling tools:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., in DMSO or THF).
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Validate predictions with small-scale pilot reactions and LC-MS monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
